The indazole structure is essential in pharmacology due to its role in various biological processes and potential therapeutic applications.
The synthesis of (1H-Indazol-3-yl)-N,N-dimethylmethanamine typically involves several key steps:
In industrial settings, transition metal-catalyzed reactions are frequently employed for the synthesis of indazole derivatives. These methods utilize catalysts such as copper or silver to enhance reaction efficiency and yield. The use of these catalysts can significantly reduce reaction times and improve product purity, making them favorable for large-scale production.
The molecular structure of (1H-Indazol-3-yl)-N,N-dimethylmethanamine can be described as follows:
The presence of nitrogen atoms in both the indazole ring and the dimethylmethanamine group suggests potential for hydrogen bonding and coordination with biological targets.
(1H-Indazol-3-yl)-N,N-dimethylmethanamine can participate in various chemical reactions:
Common reagents used include:
The specific conditions (temperature, solvent, time) can significantly influence reaction outcomes and product distribution.
The mechanism of action for (1H-Indazol-3-yl)-N,N-dimethylmethanamine is primarily associated with its interactions at the molecular level within biological systems:
Research into its mechanism often involves biochemical assays to elucidate how it affects target proteins.
Key chemical properties include:
(1H-Indazol-3-yl)-N,N-dimethylmethanamine has several notable applications:
Its unique structure allows it to function effectively in diverse scientific applications, particularly within medicinal chemistry and drug discovery contexts.
(1H-Indazol-3-yl)-N,N-dimethylmethanamine (CAS No. 142910-86-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₁₃N₃ and a molecular weight of 175.23 g/mol. Its structure comprises a 1H-indazole core linked via a methylene bridge to a dimethylamino group (–CH₂N(CH₃)₂), yielding the systematic name N,N-dimethyl-1H-indazol-3-yl-methanamine. The compound’s SMILES notation (CN(C)CC₁=NNC₂=C₁C=CC=C₂) encodes its tautomeric preferences, with the 1H-indazole form dominating due to thermodynamic stability [3] [10]. Key physicochemical properties include:
Synthetic routes typically involve:
Table 1: Molecular Descriptors of (1H-Indazol-3-yl)-N,N-dimethylmethanamine
Property | Value | |
---|---|---|
CAS Registry Number | 142910-86-9 | |
Molecular Formula | C₁₀H₁₃N₃ | |
Molecular Weight | 175.23 g/mol | |
SMILES | CN(C)CC₁=NNC₂=C₁C=CC=C₂ | |
LogP (Predicted) | 1.8 ± 0.3 | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 1 | [3] |
Indazole derivatives emerged as privileged scaffolds in drug discovery due to their structural mimicry of purine bases and versatile pharmacological profiles. Key milestones include:
Table 2: Evolution of Clinically Significant Indazole Pharmacophores
Drug (Approval Year) | Therapeutic Target | Role of Indazole Core | |
---|---|---|---|
Benzydamine (1965) | Cyclooxygenase (COX) | Anti-inflammatory scaffold | |
Granisetron (1991) | 5-HT₃ receptor | Bioisostere of serotonin | |
Pazopanib (2009) | VEGFR/PDGFR | ATP-competitive hinge binder | |
Niraparib (2017) | PARP1/2 | DNA repair inhibition | |
Sparsentan (2023) | Endothelin/angiotensin receptors | Dual receptor antagonism | [1] [9] |
The N,N-dimethylmethanamine moiety (–CH₂N(CH₃)₂) enhances drug-like properties through multiple mechanisms:
Table 3: Impact of N,N-Dimethylamine Analogs on Pharmacokinetics
Compound | Heterocyclic Amine | Key Pharmacokinetic Advantage | |
---|---|---|---|
Imatinib | Piperazine | ↑ Solubility (log P reduced by 1.2) | |
Zavegepant | 1-(Piperidin-4-yl)piperazine | ↑ CNS penetration | |
(1H-Indazol-3-yl)-N,N-dimethylmethanamine | N,N-dimethylmethanamine | Predicted ↑ oral bioavailability | [1] [7] [9] |
For (1H-Indazol-3-yl)-N,N-dimethylmethanamine, these properties suggest potential as a:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0